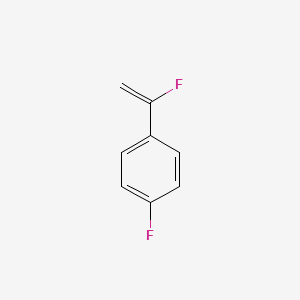

1-Fluoro-4-(1-fluorovinyl)benzene

Description

1-Fluoro-4-(1-fluorovinyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the para position and a 1-fluorovinyl group (-CH=CF₂) at the opposing para position. The compound’s structure combines the electron-withdrawing effects of fluorine with the conjugation of the vinyl group, making it a candidate for applications in materials science, pharmaceuticals, and organic synthesis.

Properties

IUPAC Name |

1-fluoro-4-(1-fluoroethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDUZUMQXFAADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566558 | |

| Record name | 1-Fluoro-4-(1-fluoroethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133367-99-4 | |

| Record name | 1-Fluoro-4-(1-fluoroethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-4-(1-fluorovinyl)benzene can be synthesized through several methods. One common approach involves the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) as either a base or a fluorine source. This method provides (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields with high regioselectivities .

Another method involves the use of nucleophilic fluorination reagents such as DMPU/HF, which offers high acidity and is compatible with cationic metal catalysts. This method allows for the gold-catalyzed mono- and dihydrofluorination of alkynes, yielding synthetically important fluoroalkenes .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale fluorination reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, availability of reagents, and desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-(1-fluorovinyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used under acidic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce different oxidation products such as carboxylic acids or ketones.

Scientific Research Applications

1-Fluoro-4-(1-fluorovinyl)benzene has several scientific research applications, including:

Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of new pharmaceuticals and therapeutic agents.

Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and fluorophores.

Analytical Chemistry: It is used as a reference standard in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(1-fluorovinyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, depending on the conditions and reagents used. Its unique structure allows it to participate in various types of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-fluoro-4-(1-fluorovinyl)benzene with structurally related fluorinated benzene derivatives, emphasizing substituent effects, synthesis methods, and applications.

Table 1: Comparative Analysis of Fluorinated Benzene Derivatives

Key Comparisons:

Substituent Electronic Effects

- Electron-Withdrawing Groups : The fluorovinyl group in the target compound and the nitrovinyl group in 1-fluoro-4-(2-nitroethenyl)benzene enhance electrophilicity, making these compounds reactive in cross-coupling or cycloaddition reactions. In contrast, the ethynyl group in 1-fluoro-4-(phenylethynyl)benzene provides extended conjugation, useful in optoelectronic materials .

- Electron-Donating Groups : The trimethylsilyl and isopropoxy substituents reduce ring electrophilicity, favoring applications in sterically demanding reactions or as stabilizing ligands .

Synthetic Accessibility

- Palladium-catalyzed methods dominate for ethynyl derivatives (e.g., 88% yield for 1-fluoro-4-(phenylethynyl)benzene ), while electrochemical routes are employed for nitrovinyl systems . The absence of direct evidence for the target compound’s synthesis suggests that fluorovinyl groups may require specialized catalysts or fluorinating agents.

Physical and Structural Properties

- Ethynyl derivatives exhibit higher melting points (e.g., 108–110°C ) due to rigid molecular packing, while bibenzyl or silyl-substituted compounds are often liquids. Crystal structures of fluorinated ethynylbenzenes reveal arene-perfluoroarene interactions, enhancing thermal stability .

Applications

- Materials Science : Ethynyl derivatives are integral to conjugated polymers and liquid crystals .

- Pharmaceuticals : Nitrovinyl compounds show promise in antimicrobial and anticancer research .

- Organic Synthesis : Silyl and alkoxy derivatives serve as protecting groups or intermediates in multistep syntheses .

Research Findings and Implications

- Reactivity Trends : Fluorovinyl groups may exhibit unique reactivity in Diels-Alder or halogenation reactions compared to ethynyl or nitrovinyl analogues due to differing electronic and steric profiles.

- Biological Potential: The nitrovinyl compound’s demonstrated biological activity suggests that fluorovinyl derivatives could be explored for similar applications, leveraging fluorine’s metabolic stability.

- Synthetic Challenges : The lack of direct evidence for this compound highlights a gap in fluorovinyl synthesis protocols, warranting further research into Pd- or Ni-catalyzed fluorination strategies.

Biological Activity

1-Fluoro-4-(1-fluorovinyl)benzene, also known by its CAS number 133367-99-4, is a fluorinated aromatic compound that has garnered attention for its diverse biological activities. The presence of fluorine atoms in organic compounds often enhances their biological properties, making them valuable in medicinal chemistry and agrochemicals. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C8H6F2

- Molecular Weight: 154.13 g/mol

- IUPAC Name: this compound

The biological activity of fluorinated compounds like this compound is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of fluorine can modify the electronic properties and steric configuration of the compound, enhancing its binding affinity to target sites.

Key Mechanisms:

- Inhibition of Enzymatic Activity: Fluorinated compounds can act as inhibitors for various enzymes, impacting metabolic pathways.

- Antimicrobial Activity: Some studies have shown that fluorinated aromatic compounds exhibit antibacterial and antifungal properties, potentially due to their ability to disrupt microbial cell membranes.

- Anticancer Potential: Preliminary research suggests that certain fluorinated compounds may induce apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of related fluorinated compounds. Here are some notable findings:

Antimicrobial Activity

Research indicates that this compound may possess significant antimicrobial properties. For instance, a study highlighted its effectiveness against specific bacterial strains, suggesting its potential use in developing new antibiotics.

Anticancer Properties

Fluorinated compounds have been explored for their anticancer effects. Investigations into various fluorinated derivatives have shown promise in targeting cancer cell lines, leading to cell cycle arrest and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.